![molecular formula C9H8ClN3S B6498719 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 93691-99-7](/img/structure/B6498719.png)
5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine (5-CPT) is a synthetic compound belonging to the thiadiazol-2-amine family. It is a white crystalline solid with a melting point of 94-96 °C. 5-CPT has been studied for its potential medicinal properties, particularly its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). It has been proposed as a potential treatment for a variety of inflammatory diseases, including rheumatoid arthritis, asthma, and colitis.
Wirkmechanismus
The exact mechanism of action of 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine is unknown, however it is thought to inhibit COX-2 by binding to the enzyme and blocking its active site. This binding is thought to be mediated by hydrogen bonding between the nitrogen atom of the thiadiazol-2-amine moiety and the hydroxyl groups of the COX-2 active site.
Biochemical and Physiological Effects
In vitro studies have shown that this compound is a potent inhibitor of COX-2, with an IC50 of 0.3 μM. This inhibition is thought to be mediated by hydrogen bonding between the nitrogen atom of the thiadiazol-2-amine moiety and the hydroxyl groups of the COX-2 active site. In vivo studies have shown that this compound is able to reduce inflammation and pain in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine is its ability to inhibit COX-2 in vitro. This makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, this compound is not suitable for use in humans due to its potential toxicity.
Zukünftige Richtungen
1. Further studies are needed to better understand the mechanism of action of 5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine and to identify potential side effects.
2. Studies are also needed to determine the optimal dosage and administration route for this compound in animal models.
3. The potential of this compound as a treatment for other inflammatory diseases, such as asthma, should be investigated.
4. Studies should be conducted to assess the efficacy and safety of this compound in humans.
5. The potential of this compound as a treatment for other diseases, such as cancer, should be explored.
6. The potential of this compound as an adjuvant therapy for existing treatments should be investigated.
7. Studies should be conducted to identify potential drug interactions with this compound.
8. Studies should be conducted to identify potential synergistic effects with other drugs.
9. The potential of this compound as an anti-inflammatory agent in veterinary medicine should be investigated.
10. The potential of this compound as a dietary supplement should be explored.
Synthesemethoden
5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine can be synthesized by a variety of methods. The most common method is via a multi-step reaction of 4-chlorobenzaldehyde, N-methyl-1,3,4-thiadiazol-2-amine, and sodium hydroxide. The reaction is carried out in aqueous media at room temperature and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine has been studied for its potential medicinal properties, particularly its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of inflammatory molecules, such as prostaglandins. Inhibition of COX-2 could therefore lead to a reduction in inflammation and pain. This compound has been shown to inhibit COX-2 in vitro, and has been proposed as a potential treatment for a variety of inflammatory diseases, including rheumatoid arthritis, asthma, and colitis.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-11-9-13-12-8(14-9)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSAOKFXGFTKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.